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molecular formula C7H10O B3052588 Cyclohex-2-ene-1-carbaldehyde CAS No. 42540-33-0

Cyclohex-2-ene-1-carbaldehyde

Cat. No. B3052588
M. Wt: 110.15 g/mol
InChI Key: XPCJYQUUKUVAMI-UHFFFAOYSA-N
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Patent
US04113664

Procedure details

The further reaction of the tetrahydrobenzaldehyde with surplus formaldehyde to form 3-cyclohexene-1,1-dimethanol and its derivatives has already been reported by H. E. French and D. M. Gallagher in J. Amer. Chem. Soc. 64, pages 1497-99 (1942). ##STR10##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[CH:2]1[CH:7]=[CH:6][CH2:5][CH2:4][CH2:3]1.[CH2:9]=[O:10]>>[C:2]1([CH2:9][OH:10])([CH2:1][OH:8])[CH2:3][CH2:4][CH:5]=[CH:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC=CCC1)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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